molecular formula C7H14N2O3 B12970249 Methyl (R)-4-amino-5-(methylamino)-5-oxopentanoate

Methyl (R)-4-amino-5-(methylamino)-5-oxopentanoate

Cat. No.: B12970249
M. Wt: 174.20 g/mol
InChI Key: QSNYECKSZFZCHK-RXMQYKEDSA-N
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Description

Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate is a chemical compound with a specific structure that includes an amino group, a methylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate can be achieved through several methods. One common approach involves the use of chiral auxiliaries for asymmetric construction. This method ensures the production of the desired enantiomer with high purity. Another method involves the reduction of Diels-Alder adducts, which provides a straightforward route to the target compound .

Industrial Production Methods

Industrial production of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

methyl (4R)-4-amino-5-(methylamino)-5-oxopentanoate

InChI

InChI=1S/C7H14N2O3/c1-9-7(11)5(8)3-4-6(10)12-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m1/s1

InChI Key

QSNYECKSZFZCHK-RXMQYKEDSA-N

Isomeric SMILES

CNC(=O)[C@@H](CCC(=O)OC)N

Canonical SMILES

CNC(=O)C(CCC(=O)OC)N

Origin of Product

United States

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